Cas no 2648966-26-9 (2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid)

2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28253930
- 2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid
- 2648966-26-9
- 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid
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- インチ: 1S/C15H28N2O5/c1-15(2,3)22-14(20)4-10-21-11-9-16-5-7-17(8-6-16)12-13(18)19/h4-12H2,1-3H3,(H,18,19)
- InChIKey: OZQVUBOIDIMVDZ-UHFFFAOYSA-N
- SMILES: O(CCC(=O)OC(C)(C)C)CCN1CCN(CC(=O)O)CC1
計算された属性
- 精确分子量: 316.19982200g/mol
- 同位素质量: 316.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 10
- 複雑さ: 359
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- XLogP3: -1.9
2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28253930-0.05g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28253930-0.5g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28253930-2.5g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28253930-10g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 10g |
$5405.0 | 2023-09-09 | ||
Enamine | EN300-28253930-5g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 5g |
$3645.0 | 2023-09-09 | ||
Enamine | EN300-28253930-0.25g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
Enamine | EN300-28253930-1.0g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28253930-0.1g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28253930-5.0g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28253930-10.0g |
2-(4-{2-[3-(tert-butoxy)-3-oxopropoxy]ethyl}piperazin-1-yl)acetic acid |
2648966-26-9 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 |
2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acidに関する追加情報
Introduction to 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid (CAS No. 2648966-26-9)
2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid, identified by its Chemical Abstracts Service number CAS No. 2648966-26-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its acetic acid moiety and the complex piperazine ring substitution pattern, make it a promising candidate for further exploration in medicinal chemistry.
The synthesis of 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the tert-butoxy group and the oxopropoxy side chain contributes to the compound's stability and solubility, which are critical factors in its potential application as an intermediate in drug synthesis. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial settings.
In the realm of pharmaceutical research, piperazine derivatives have been extensively studied for their ability to modulate various biological pathways. The piperazin-1-yl moiety in 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid is particularly noteworthy, as it has been shown to interact with a wide range of targets, including enzymes and receptors involved in neurological disorders, cardiovascular diseases, and inflammatory conditions. The acetic acid group at one end of the molecule further enhances its potential as a pharmacophore, allowing for modifications that can fine-tune its biological activity.
Recent studies have highlighted the therapeutic potential of 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid in the treatment of several medical conditions. For instance, researchers have demonstrated its efficacy in preclinical models as a modulator of neurotransmitter systems, suggesting its utility in addressing disorders such as depression and anxiety. Additionally, the compound has shown promise in inhibiting certain enzymes associated with inflammation, making it a candidate for developing anti-inflammatory therapies. These findings underscore the importance of continued investigation into the biological activities and potential clinical applications of this molecule.
The structural complexity of 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid also presents opportunities for further chemical modification. By altering specific functional groups or introducing new side chains, chemists can explore novel derivatives with enhanced pharmacological properties. This flexibility is particularly valuable in drug discovery pipelines, where optimizing lead compounds for better efficacy, selectivity, and pharmacokinetics is paramount. The acetic acid functionality provides a convenient site for conjugation with other molecules or for further derivatization, expanding the synthetic possibilities.
The development of high-throughput screening technologies has accelerated the process of identifying promising candidates like 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid for therapeutic use. These technologies allow researchers to rapidly assess the biological activity of numerous compounds across various assays, enabling the identification of those with the most favorable profiles. In combination with computational modeling and molecular docking studies, these approaches have significantly streamlined the drug discovery process.
Moreover, the growing interest in targeted therapy has spurred research into small molecules that can selectively interact with specific disease-related targets. 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid, with its intricate structure and multiple functional groups, offers a platform for designing such targeted agents. By leveraging its unique chemical properties, scientists aim to develop drugs that can precisely modulate disease pathways while minimizing off-target effects.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated before it can be considered for clinical use. Preclinical studies involving 2-(4-{2-3-(tert-butoxy)-3-oxopropoxyethyl}piperazin-1-yl)acetic acid have focused on assessing its toxicity profile, pharmacokinetics, and interactions with biological systems. These studies are essential for ensuring that the compound is safe for human consumption and that it behaves as expected within the body. Preliminary results from these investigations have been encouraging, suggesting that further development may be warranted.
The future prospects for 2-(4-{2-3-(tert-butoxy)-3-ofoxopropoxyethyl}piperazin--1 -yl)acetic acid are promising given its unique structural features and demonstrated biological activity. As research continues to uncover new therapeutic applications and synthetic strategies, this compound is poised to play a significant role in advancing pharmaceutical science. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into tangible medical benefits.
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